molecular formula C19H21N3O B6758338 N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-1-phenylcyclobutane-1-carboxamide

N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-1-phenylcyclobutane-1-carboxamide

Cat. No.: B6758338
M. Wt: 307.4 g/mol
InChI Key: RWLMLCWZOHUKOZ-UHFFFAOYSA-N
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Description

N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-1-phenylcyclobutane-1-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylpyrimidine ring, and a phenylcyclobutane carboxamide moiety

Properties

IUPAC Name

N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-1-phenylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-13-20-16(14-8-9-14)12-17(21-13)22-18(23)19(10-5-11-19)15-6-3-2-4-7-15/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLMLCWZOHUKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC(=O)C2(CCC2)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-1-phenylcyclobutane-1-carboxamide involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-methylpyrimidine and cyclopropylamine.

    Introduction of the phenylcyclobutane moiety: This step involves the coupling of the pyrimidine ring with a phenylcyclobutane carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final assembly: The final step involves the formation of the carboxamide bond through an amide coupling reaction, typically using reagents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-1-phenylcyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring or the phenylcyclobutane moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-1-phenylcyclobutane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-1-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-1-phenylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:

    N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide: This compound has a similar pyrimidine ring but differs in the substituents on the phenyl ring.

    N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-cyclopropylsulfonyl-2-methylpropanamide: This compound also contains a cyclopropyl group but has different substituents on the carboxamide moiety.

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